molecular formula C15H17N3O4S B270076 4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine

4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine

Cat. No.: B270076
M. Wt: 335.4 g/mol
InChI Key: MYKAZLOYQVDNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine is a complex organic compound that features a morpholine ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carbon disulfide in the presence of a base.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Morpholine Addition: Finally, the thioacetylated oxadiazole is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine can undergo various types of chemical reactions:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the morpholine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
  • 4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine
  • 4-({[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine

Uniqueness

4-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C15H17N3O4S/c1-20-12-5-3-2-4-11(12)14-16-17-15(22-14)23-10-13(19)18-6-8-21-9-7-18/h2-5H,6-10H2,1H3

InChI Key

MYKAZLOYQVDNHY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCOCC3

Origin of Product

United States

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